![molecular formula C8H11F2N3 B3012596 N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine CAS No. 929972-70-3](/img/structure/B3012596.png)
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine is a chemical compound with the molecular formula C8H11F2N3 and a molecular weight of 187.19 g/mol . This compound is notable for its unique structure, which includes a difluoromethyl group attached to an imidazole ring, and a cyclopropanamine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine involves several steps. One common synthetic route includes the following steps:
Formation of the imidazole ring: The imidazole ring is synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the difluoromethyl group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the cyclopropanamine moiety: The cyclopropanamine group is attached through a nucleophilic substitution reaction, where the imidazole derivative reacts with cyclopropylamine under basic conditions
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Análisis De Reacciones Químicas
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imidazole ring or the difluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group or the cyclopropanamine moiety is replaced by other functional groups using appropriate reagents
Aplicaciones Científicas De Investigación
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The cyclopropanamine moiety may also contribute to the compound’s overall activity by enhancing its stability and bioavailability .
Comparación Con Compuestos Similares
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine can be compared with other similar compounds, such as:
N-{[1-(trifluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
N-{[1-(fluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine: This compound has a fluoromethyl group, which may affect its reactivity and interactions with molecular targets.
N-{[1-(methyl)-1H-imidazol-2-yl]methyl}cyclopropanamine: This compound lacks the fluorine atoms, which can significantly alter its chemical behavior and biological activity
These comparisons highlight the unique features of this compound, particularly the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3/c9-8(10)13-4-3-11-7(13)5-12-6-1-2-6/h3-4,6,8,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTCUTZORLVKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CN2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
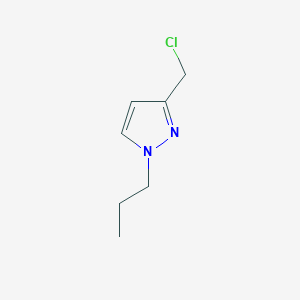
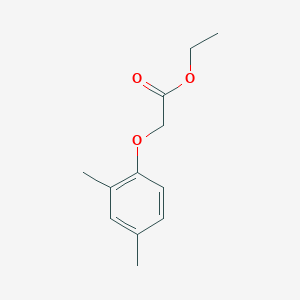
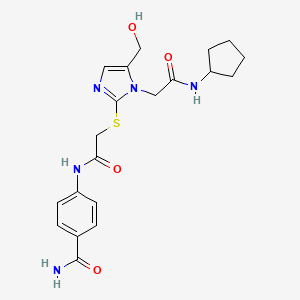
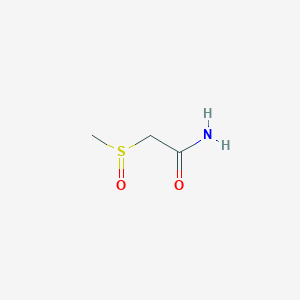
![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)
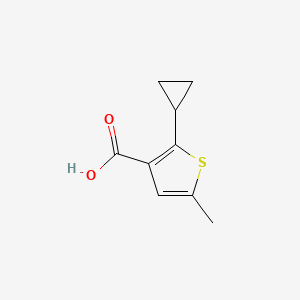
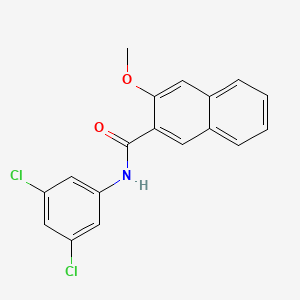
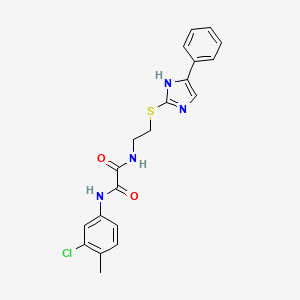
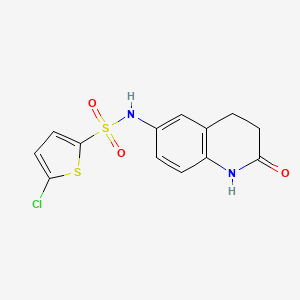
![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)
![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)
![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)
![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)
![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)
